

1-(2-phenoxyphenyl)methanamine hydrochloride

CAS 31963-35-6 properties

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Compound of Interest

1-(2-

Compound Name: **PHENOXYPHENYL)METHANAMI**
NE hydrochloride

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An In-depth Technical Guide to **1-(2-phenoxyphenyl)methanamine hydrochloride** (CAS 31963-35-6)

Introduction: A Versatile Moiety in Modern Chemistry

1-(2-phenoxyphenyl)methanamine hydrochloride, identified by CAS Number 31963-35-6, is a primary amine hydrochloride salt featuring a distinctive diphenyl ether scaffold. This compound has emerged as a crucial intermediate and building block in various scientific domains. Its structural features make it particularly valuable in pharmaceutical research, where the diphenyl ether core is a well-recognized pharmacophore in numerous biologically active molecules.^[1] Primarily, it serves as a key starting material in the synthesis of novel therapeutic agents, especially those targeting neurological and psychiatric disorders.^{[1][2]} Beyond its role in medicinal chemistry, its reactivity and stability make it a useful component in broader organic synthesis for the construction of complex molecular architectures.^[1] This guide offers a comprehensive technical overview of its properties, a plausible synthetic pathway, analytical characterization methods, and key applications, providing researchers and drug development professionals with a foundational understanding of this important chemical entity.

Core Physicochemical Properties

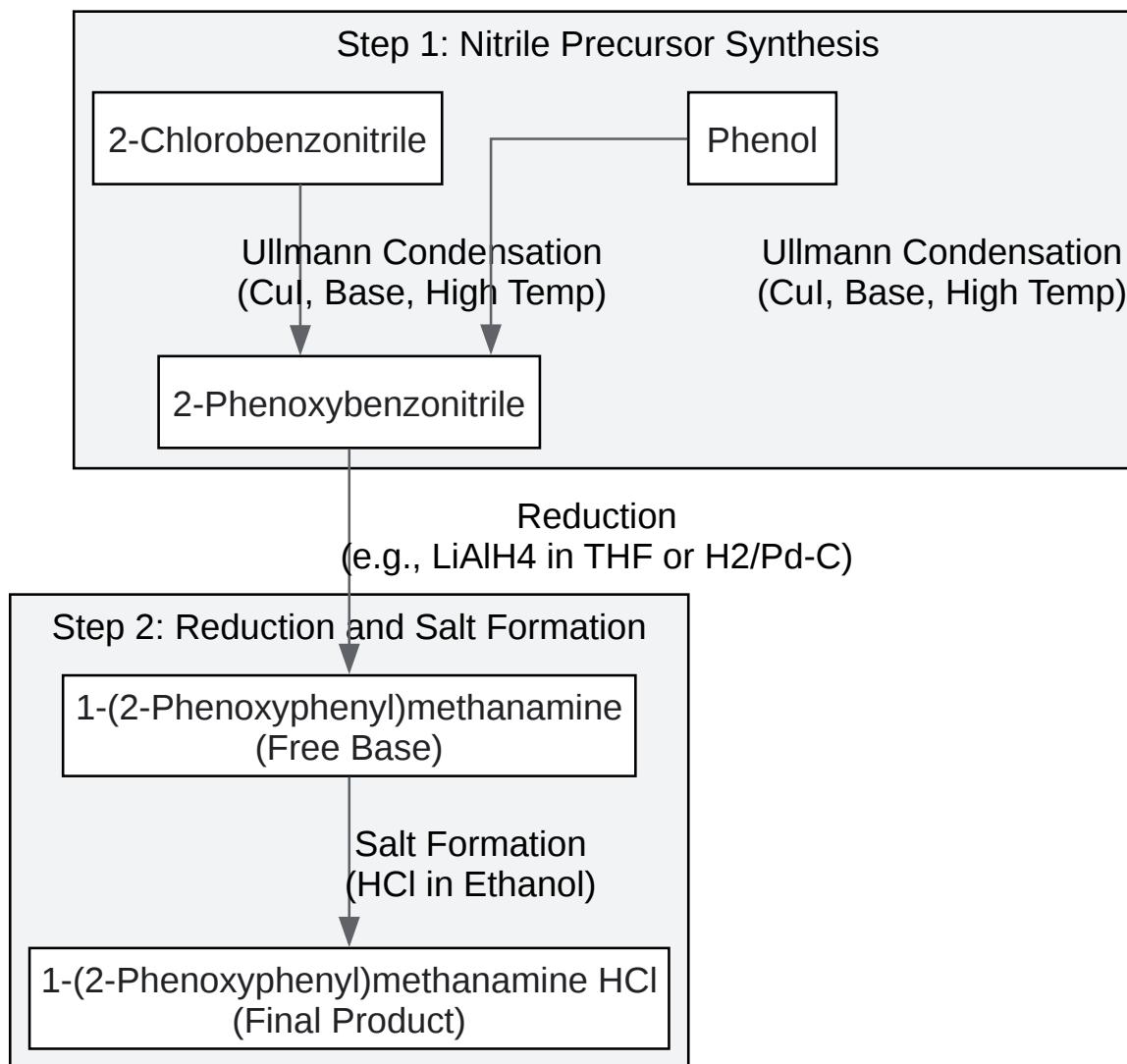
The fundamental properties of **1-(2-phenoxyphenyl)methanamine hydrochloride** are summarized below. This data is essential for its handling, characterization, and application in experimental design.

Property	Value	Reference(s)
CAS Number	31963-35-6	[3][4][5][6][7]
Molecular Formula	C13H14CINO	[3][4][5][7][8]
Molecular Weight	235.71 g/mol	[3][4][7][8]
IUPAC Name	(2-phenoxyphenyl)methanamine; hydrochloride	[2][4][7]
Synonyms	2-Phenoxybenzylamine hydrochloride	[1][7]
Appearance	Off-white solid	[9]
Melting Point	220-224 °C	[4]
Solubility	Soluble in water	[10]
Purity	Typically supplied at ≥95% or ≥97%	[4][7][9]
InChI Key	USRYZTSPSJXQFU-UHFFFAOYSA-N	[2][4][5][7]
Canonical SMILES	C1=CC=C(C=C1)OC2=CC=C C=C2CN.Cl	[2][7]

Synthetic Pathway and Methodologies

While specific proprietary synthesis methods may vary, a logical and common route to **1-(2-phenoxyphenyl)methanamine hydrochloride** involves a two-step process: the synthesis of the nitrile precursor, 2-phenoxybenzonitrile, followed by its chemical reduction to the primary amine and subsequent salt formation.

Proposed Synthetic Workflow



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Caption: Proposed two-step synthesis of 1-(2-phenoxyphenyl)methanamine HCl.

Experimental Protocol: A Field-Proven Approach

The following protocol describes a robust method for the synthesis, grounded in established organic chemistry principles.

Part 1: Synthesis of 2-Phenoxybenzonitrile (Nitrile Precursor)

- **Rationale:** The Ullmann condensation is a classic and effective method for forming diaryl ether linkages, which constitute the core of the target molecule. A copper(I) catalyst is employed to facilitate the coupling between the aryl halide and the phenol. A high-boiling polar aprotic solvent like DMF or DMSO is chosen to ensure the reactants remain in solution at the required high temperatures.
- **Methodology:**
 - To a dry, three-necked flask equipped with a reflux condenser and a magnetic stirrer, add phenol (1.0 eq), 2-chlorobenzonitrile (1.05 eq), potassium carbonate (K_2CO_3 , 2.0 eq) as the base, and copper(I) iodide (CuI , 0.1 eq) as the catalyst.
 - Add anhydrous N,N-dimethylformamide (DMF) to the flask.
 - Heat the reaction mixture to 140-150 °C and maintain vigorous stirring for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
 - Upon completion, cool the mixture to room temperature and pour it into a large volume of cold water.
 - Extract the aqueous mixture with ethyl acetate (3x).
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure.
 - Purify the crude product via column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure 2-phenoxybenzonitrile.

Part 2: Reduction of 2-Phenoxybenzonitrile and Hydrochloride Salt Formation

- **Rationale:** The reduction of the nitrile functional group is a critical step to form the primary amine. Lithium aluminum hydride ($LiAlH_4$) is a powerful reducing agent well-suited for this transformation. The reaction is performed in an anhydrous ether solvent like THF under an inert atmosphere to prevent quenching of the highly reactive $LiAlH_4$. The final step involves protonation of the synthesized free-base amine with hydrochloric acid to form the stable, crystalline hydrochloride salt, which is often easier to handle, purify, and store.[11]

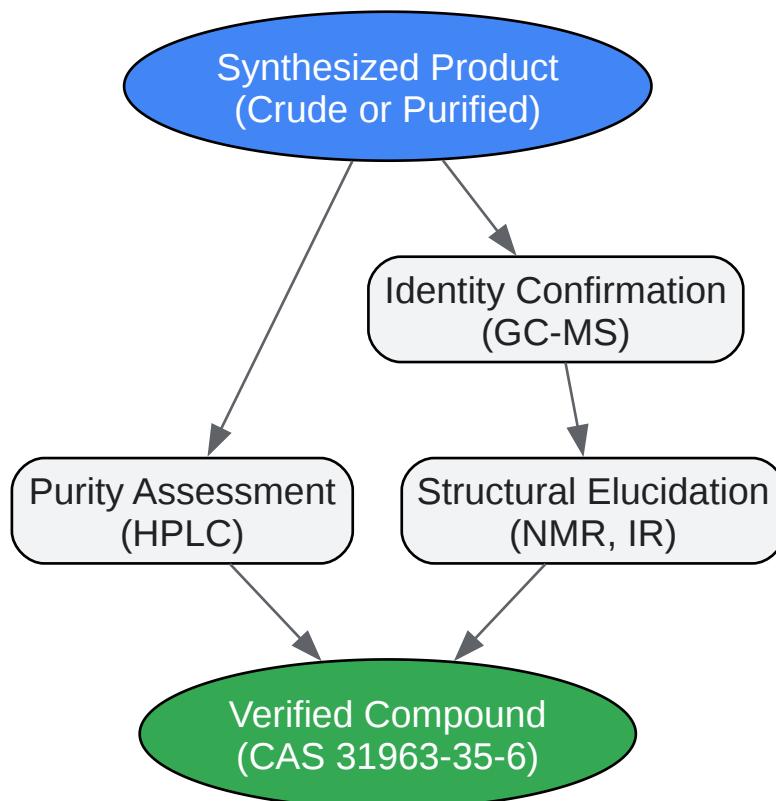
- Methodology:

- Prepare a suspension of lithium aluminum hydride (LiAlH4, 1.5 eq) in anhydrous tetrahydrofuran (THF) in a dry flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C in an ice bath.
- Dissolve 2-phenoxybenzonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH4 suspension with stirring.
- After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours until TLC analysis indicates the complete consumption of the starting material.
- Cool the reaction back to 0 °C and carefully quench the excess LiAlH4 by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
- Filter the resulting aluminum salts and wash the filter cake thoroughly with THF or ethyl acetate.
- Combine the filtrates and concentrate under reduced pressure to obtain the crude 1-(2-phenoxyphenyl)methanamine free base.
- Dissolve the crude amine in a minimal amount of ethanol or diethyl ether.
- Slowly add a solution of concentrated hydrochloric acid or HCl gas dissolved in an appropriate solvent dropwise with stirring until the solution becomes acidic (pH ~1-2).
- The hydrochloride salt will precipitate. Cool the mixture in an ice bath to maximize precipitation.
- Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield **1-(2-phenoxyphenyl)methanamine hydrochloride**.

Analytical Characterization and Quality Control

Confirming the identity, purity, and structure of the synthesized compound is paramount. A multi-technique approach ensures a comprehensive and trustworthy characterization.

Standard Analytical Workflow



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Caption: A typical workflow for the analytical validation of the final product.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

- Rationale: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.^[12] It provides information on both the retention time (a characteristic of the compound under specific conditions) and the mass spectrum (a molecular fingerprint), allowing for unambiguous identification.
- Methodology:
 - Sample Preparation: Accurately weigh and dissolve a small amount of **1-(2-phenoxyphenyl)methanamine hydrochloride** in a suitable solvent, such as methanol or dichloromethane, to a final concentration of approximately 1 mg/mL.

- Instrumentation: Utilize a GC-MS system equipped with a capillary column suitable for amine analysis (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm i.d.).
- GC Conditions (Example):
 - Injector Temperature: 260 °C
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
 - Injection Volume: 1 µL with a split ratio of 20:1.
 - Oven Temperature Program: Start at 60 °C (hold for 1 min), ramp at 15 °C/min to 280 °C (hold for 5 min).[12]
- MS Conditions (Example):
 - Ion Source Temperature: 230 °C
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 400.
- Data Analysis: Analyze the resulting chromatogram to determine the retention time of the main peak. Examine the mass spectrum of this peak and compare it to a reference library or theoretical fragmentation pattern to confirm the identity of 1-(2-phenoxyphenyl)methanamine. The purity can be estimated by the relative area of the main peak.

Applications and Field-Proven Insights

The utility of **1-(2-phenoxyphenyl)methanamine hydrochloride** is diverse, spanning multiple areas of chemical and biological research.

- Pharmaceutical Development: This compound is a highly valued intermediate.[1] The diphenyl ether structure is a privileged scaffold found in many FDA-approved drugs. Its presence often confers favorable pharmacokinetic properties. Researchers utilize this amine as a starting point for building more complex molecules to explore structure-activity relationships (SAR) for targets in the central nervous system.[1][2]

- Biochemical Research: In a laboratory setting, it can be used as a reference compound or as a tool to probe the binding sites of enzymes and receptors.[1][2] Its defined structure allows scientists to investigate how the phenoxybenzyl moiety interacts with biological targets.
- Material Science and Cosmetics: Some commercial suppliers note its potential use in formulating specialty polymers and coatings, where it may enhance durability.[2] Additionally, its potential antioxidant properties have led to its inclusion in some cosmetic formulations.[1][2][9]
- Analytical Chemistry: Due to its stability as a hydrochloride salt, it can serve as a reliable analytical standard for the development and validation of chromatographic methods (e.g., HPLC, GC) for quantifying related compounds in complex matrices.[1][2]

Safety, Handling, and Storage

Adherence to safety protocols is essential when working with this chemical. The following information is synthesized from available Safety Data Sheets (SDS).[10]

- Hazard Identification:
 - GHS Pictogram: GHS07 (Harmful/Irritant)[4]
 - Signal Word: Warning[4][13]
 - Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), and may cause respiratory irritation (H335).[4]
- Handling and Personal Protective Equipment (PPE):
 - Use only in a well-ventilated area, preferably a chemical fume hood.[10]
 - Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[4][10]
 - Avoid breathing dust.[4] Wash hands thoroughly after handling.
- Storage:

- Store in a cool, dry, and well-ventilated place.[[10](#)]
- Keep the container tightly closed and store locked up.[[10](#)]
- Store away from incompatible materials such as strong oxidizing agents and strong acids. [[10](#)]

- First Aid Measures:
 - If Swallowed: Rinse mouth and call a POISON CENTER or doctor immediately.[[4](#)]
 - If on Skin: Wash with plenty of soap and water. If irritation persists, seek medical attention. [[10](#)]
 - If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[[4](#)] [[10](#)]
 - If Inhaled: Move the person to fresh air. Call a POISON CENTER or doctor if you feel unwell.[[10](#)]

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